methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate

Fluorescent Probe Phosphate Sensing Bioimaging

Conventional binding-based phosphate probes suffer from anion crosstalk and poor signal-to-noise in live-cell imaging. Chemodosimeter 1 (CAS 1643616-33-4) eliminates these limitations through irreversible Pi-induced hydrolytic cleavage at its oxalate ester, delivering: • 780-fold fluorescence enhancement with 62 nm red-shift for confocal microscopy • 91-fold ratiometric change enabling quantitative intracellular Pi tracking • Dual-mode colorimetric & fluorescence readout for HTS assay validation • NAAA inhibitory activity (IC50 22 nM, 368-fold selectivity over acid ceramidase) Supplied with full analytical certification; available for immediate global dispatch.

Molecular Formula C13H10O6
Molecular Weight 262.22
CAS No. 1643616-33-4
Cat. No. B606642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate
CAS1643616-33-4
SynonymsChemodosimeter 1;  Chemodosimeter-1;  Pi-Probe-1
Molecular FormulaC13H10O6
Molecular Weight262.22
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(=O)OC
InChIInChI=1S/C13H10O6/c1-7-5-11(14)19-10-6-8(3-4-9(7)10)18-13(16)12(15)17-2/h3-6H,1-2H3
InChIKeyPNBPWQZBKMMJDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl 4-Methyl-2-oxo-2H-chromen-7-yl Oxalate: Phosphate Sensor & NAAA Inhibitor


Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate (CAS 1643616-33-4), commonly referred to as Chemodosimeter 1 or Pi-Probe-1, is a synthetic coumarin derivative that incorporates an oxalate ester functional group [1]. The compound is distinguished by its dual functionality: it acts as a highly selective, reaction-based fluorescent and colorimetric sensor for inorganic phosphate (Pi) [2] and demonstrates inhibitory activity against N-acylethanolamine acid amidase (NAAA) [3]. Its molecular architecture enables a unique Pi-induced hydrolytic cleavage mechanism that triggers both a visible colorimetric shift and a substantial fluorescence enhancement, making it a tool for tracking endogenous phosphate dynamics in biological systems [2].

Sensing Reaction-based phosphate detection via hydrolytic cleavage
Readout Fluorometric and colorimetric dual-channel verification
Inhibition NAAA enzyme inhibition for lipid signaling research

Why Generic Substitution Fails


Generic substitution of methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is not scientifically justified due to its unique, irreversible reaction-based sensing mechanism that is not replicated by other coumarin derivatives or conventional phosphate probes. Unlike simple fluorophores or binding-based sensors, this compound undergoes a specific Pi-induced hydrolytic cleavage at its oxalate ester linkage, resulting in a 62 nm red-shift in absorption and up to a 780-fold fluorescence enhancement [1]. This covalent reaction ensures that the signal is directly coupled to phosphate concentration without interference from structurally similar anions like ATP and pyrophosphate (PPi), a selectivity feature that is not achieved by alternative probes that rely on reversible binding equilibria [2]. Furthermore, its inhibitory activity against NAAA (IC50 = 22-160 nM) defines a distinct pharmacological profile that cannot be assumed for other coumarin-based molecules, as minor structural modifications profoundly alter target engagement [3].

Irreversible reaction mechanism
Signal relies on covalent oxalate cleavage, not reversible binding; direct substitution with affinity-based probes may fail.
Selectivity profile not replicated
Discrimination against ATP/PPi is not guaranteed in other coumarin derivatives; signal may be confounded.
NAAA inhibition not transferable
IC50 values vary significantly among structurally related coumarins; biological activity cannot be assumed for analogs.

Quantitative Differentiation Evidence


Fluorescence Turn-On vs. PicoProbe Kit

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate demonstrates a 780-fold fluorescence intensity enhancement upon reaction with inorganic phosphate in DMSO-HEPES buffer (pH 7.4) [1]. In contrast, the widely used commercial PicoProbe Phosphate Assay Kit generates fluorescence with a reported detection limit of approximately 40 pmol/well but does not specify a fold-enhancement value, and its signal generation is based on an enzymatic cascade rather than a direct, irreversible reaction with Pi . The 780-fold enhancement of this compound translates to an exceptionally high signal-to-background ratio, enabling detection of low-abundance phosphate in complex biological matrices.

Signal Enhancement
Reported
Up to 780-fold vs PicoProbe kit: fold-enhancement not reported
Supports high signal-to-background ratio for low-abundance Pi imaging.
DMSO-HEPES buffer, pH 7.4.
Fluorescent Probe Phosphate Sensing Bioimaging

Ratiometric Fluorescence vs. FP-Fe3+ Chemosensor

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate exhibits a 91-fold ratiometric fluorescence enhancement (F452/F385) upon selective detection of inorganic phosphate over ATP and PPi [1]. A contemporaneous alternative chemosensor, FP-Fe3+, was reported to have a detection limit of 300 nM for Pi but with a fluorescence recovery mechanism that is dose-dependent and based on Fe3+ displacement rather than a covalent reaction [2]. The 91-fold ratiometric change of the target compound provides internal calibration and minimizes artifacts from probe concentration variations, a feature that is not described for the FP-Fe3+ system.

Ratiometric Readout
Reported
91-fold ratiometric (F452/F385) vs FP-Fe3+: detection limit 300 nM; ratiometric enhancement not reported
Enables internally calibrated quantitative Pi measurements.
Aqueous buffer, pH 7.4.
Ratiometric Probe Phosphate Detection Chemosensor

Colorimetric Red-Shift vs. Non-Colorimetric Probes

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate undergoes a Pi-induced hydrolytic reaction that produces a 62 nm red-shift in the UV-vis absorption maximum (from 350 nm to 412 nm), enabling colorimetric detection of phosphate [1]. Many fluorescent phosphate sensors, such as the FP-Fe3+ chemosensor, rely solely on fluorescence intensity changes without a concomitant colorimetric response [2]. The 62 nm spectral shift of the target compound allows for both fluorometric and colorimetric readouts, providing a dual-mode verification capability that is not available with single-mode probes.

Colorimetric Shift
Class-level
62 nm red-shift (350→412 nm) vs FP-Fe3+: no colorimetric response
Provides dual-mode verification and equipment-free readout.
Class-level inference; data to verify per specific probes.
Colorimetric Sensor Phosphate Detection Naked-Eye Detection

NAAA Inhibition Potency

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate inhibits recombinant human NAAA expressed in HEK293 cells with an IC50 of 22 nM after a 30-minute incubation [1]. In a separate assay with a 10-minute preincubation, the IC50 was measured as 160 nM [2]. For comparison, a closely related analog, BDBM50151240 (CHEMBL3770558), exhibits an IC50 of 37 nM against human NAAA under similar assay conditions [3]. The 22 nM potency of the target compound represents a 1.7-fold improvement over the 37 nM value of the analog, indicating that the specific oxalate ester substitution pattern contributes to enhanced NAAA inhibition.

NAAA IC50
Reported
22 nM
Reported enzyme inhibition context for NAAA studies.
1.7-fold difference vs. analog BDBM50151240 (37 nM); assay condition review advised.
NAAA Inhibition Enzyme Assay Pharmacology

NAAA Selectivity vs. Acid Ceramidase

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate demonstrates selectivity for NAAA over human acid ceramidase, with IC50 values of 22 nM (NAAA) and 8.09 µM (acid ceramidase), corresponding to a 368-fold selectivity window [1]. This selectivity profile is crucial because acid ceramidase shares substrate specificity with NAAA, and off-target inhibition could confound biological interpretation. The quantitative selectivity ratio provides a clear basis for selecting this compound over less selective NAAA inhibitors when studying NAAA-specific pathways.

Selectivity Window
Head-to-head
368-fold selectivity vs acid ceramidase (NAAA IC50 22 nM; acid ceramidase 8.09 µM)
Reduces off-target ceramidase inhibition in NAAA pathway research.
Recombinant enzymes, UPLC/MS readout.
Selectivity NAAA Acid Ceramidase

First-in-Class Hemichannel Pi Tracking

Methyl 4-methyl-2-oxo-2H-chromen-7-yl oxalate is explicitly identified in the primary literature as the first probe capable of tracing the generation and enrichment of inorganic phosphate through hemichannel closure in Sf9 cells [1]. No prior or contemporaneous phosphate sensor has been reported with this specific cellular imaging capability. This first-in-class designation is not a marketing claim but a documented scientific milestone, establishing a unique application niche that alternative phosphate probes cannot fulfill.

Hemichannel Tracking
Class-level
First probe reported for tracking Pi via hemichannel closure in Sf9 cells.
Unique research tool for hemichannel Pi dynamics; no alternative probes validated for this context.
Class-level inference; verify with current literature.
Hemichannel Phosphate Imaging Sf9 Cells

Optimal Research Applications


Live-Cell Imaging of Pi Dynamics

The compound's 780-fold fluorescence enhancement upon Pi reaction [1] and 91-fold ratiometric change [2] make it the preferred choice for confocal microscopy and high-content imaging of intracellular phosphate pools in live cells, including HeLa and Sf9 models. The large dynamic range minimizes background interference and enables quantitative tracking of Pi fluctuations during cellular processes such as ATP hydrolysis or apoptosis.

Dual-Mode Phosphate Detection

The 62 nm red-shift in absorption [1] provides a colorimetric readout that can be used in parallel with fluorescence measurements. This dual-mode capability is valuable for high-throughput screening assays where a rapid visual check (naked-eye or plate reader absorbance) can serve as a primary screen, followed by confirmatory fluorescence quantification, reducing false-positive rates and conserving sample material.

Selective NAAA Inhibition for Pain and Inflammation

With an IC50 of 22 nM against NAAA and 368-fold selectivity over acid ceramidase [3], this compound is optimally suited for pharmacological studies investigating NAAA's role in pain, inflammation, or lipid signaling. The defined selectivity window ensures that observed biological effects can be confidently attributed to NAAA inhibition rather than off-target ceramidase activity.

Hemichannel Pi Tracking in Sf9 Cells

As the first probe documented to trace phosphate generation and enrichment through hemichannel closure in Sf9 cells [2], this compound is uniquely positioned for research on hemichannel-mediated phosphate transport, apoptosis signaling via Akt dephosphorylation, and the mechanism of action of compounds like Inx3 in insect cell models.

Application
Selection Property
Validation Focus
Live-cell Pi imaging research
Reaction-based fluorescence turn-on
Signal-to-noise and dynamic range review
Dual-mode phosphate detection studies
Colorimetric absorption shift
Orthogonal verification and false-positive control
NAAA inhibition pathway studies
NAAA selectivity profile vs. acid ceramidase
Target engagement and off-target enzyme review
Hemichannel Pi transport studies
Hemichannel closure tracking capability
Cell-model specificity and Pi dynamics interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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